molecular formula C14H14F2O2 B12557018 8-(3,5-Difluorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene CAS No. 155366-02-2

8-(3,5-Difluorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene

Cat. No.: B12557018
CAS No.: 155366-02-2
M. Wt: 252.26 g/mol
InChI Key: HYFKSBBPWWJJKI-UHFFFAOYSA-N
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Description

8-(3,5-Difluorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene is a spirocyclic compound characterized by a unique structural framework. Spirocyclic compounds are known for their distinct three-dimensional structures, which contribute to their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,5-Difluorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene typically involves a multi-step process. One common method is the Suzuki coupling reaction, where 3,5-difluorophenyl boronic acid is coupled with a suitable halogenated precursor under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of more efficient catalysts and greener solvents can be explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

8-(3,5-Difluorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like molybdenum can be used.

    Reduction: Sodium borohydride in methanol or ethanol is a common reagent.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an alcohol, while reduction can produce a fully saturated spirocyclic compound.

Scientific Research Applications

8-(3,5-Difluorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing enzyme inhibitors or receptor modulators.

    Material Science: Its spirocyclic framework can be utilized in the development of novel materials with specific properties, such as high thermal stability or unique optical characteristics.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of 8-(3,5-Difluorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary, but the compound’s unique structure allows for selective binding and activity modulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(3,5-Difluorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene stands out due to its specific substitution pattern and the presence of the dioxaspiro framework. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be suitable for.

Properties

CAS No.

155366-02-2

Molecular Formula

C14H14F2O2

Molecular Weight

252.26 g/mol

IUPAC Name

8-(3,5-difluorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene

InChI

InChI=1S/C14H14F2O2/c15-12-7-11(8-13(16)9-12)10-1-3-14(4-2-10)17-5-6-18-14/h1,7-9H,2-6H2

InChI Key

HYFKSBBPWWJJKI-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC=C1C3=CC(=CC(=C3)F)F)OCCO2

Origin of Product

United States

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